Cefditoren-13C,d3
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Overview
Description
Cefditoren-13C,d3 is a labeled analogue of Cefditoren, a third-generation cephalosporin antibiotic. This compound is specifically labeled with deuterium and carbon-13 isotopes, making it useful for various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cefditoren-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Cefditoren molecule. The synthetic route typically starts with the preparation of the labeled precursors, followed by their incorporation into the Cefditoren structure through a series of chemical reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the efficient incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced chromatographic techniques to ensure the final product’s purity and isotopic labeling efficiency. The production process is optimized to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
Cefditoren-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Cefditoren-13C,d3 has a wide range of scientific research applications, including:
Pharmacokinetics: The labeled isotopes allow for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in the body.
Metabolic Studies: The compound is used to study metabolic pathways and the effects of deuterium and carbon-13 labeling on drug metabolism.
Antimicrobial Research: This compound is used to investigate the antimicrobial activity of cephalosporins and their interactions with bacterial cell walls.
Environmental Studies: The compound is used in environmental research to study the degradation and persistence of antibiotics in various ecosystems.
Mechanism of Action
Cefditoren-13C,d3 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the arrest of cell wall biosynthesis and eventually causes bacterial cell lysis due to the ongoing activity of cell wall autolytic enzymes .
Comparison with Similar Compounds
Similar Compounds
Cefditoren: The parent compound of Cefditoren-13C,d3, used as a broad-spectrum antibiotic.
Cefditoren Pivoxil: A prodrug form of Cefditoren, hydrolyzed to active Cefditoren in the body.
Cefditoren Sodium: Another form of Cefditoren used in various pharmaceutical applications.
Uniqueness
This compound is unique due to its isotopic labeling with deuterium and carbon-13. This labeling allows for more precise and detailed studies in pharmacokinetics and metabolic research compared to its non-labeled counterparts. The incorporation of stable isotopes also enhances the compound’s stability and provides valuable insights into its metabolic pathways .
Properties
Molecular Formula |
C19H18N6O5S3 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuterio(113C)methoxyimino)acetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1/i2+1D3 |
InChI Key |
KMIPKYQIOVAHOP-XMZGYDMXSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C\C4=C(N=CS4)C)C(=O)O |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Origin of Product |
United States |
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